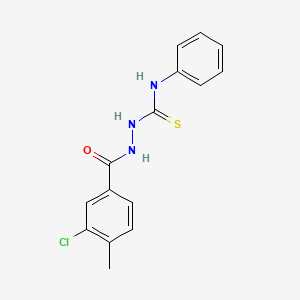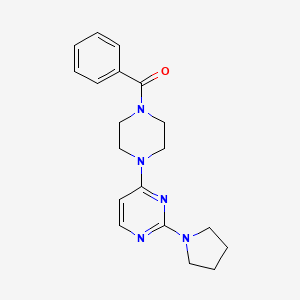![molecular formula C20H23N5O5 B5611026 7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5611026.png)
7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves complex reactions, including hydrolysis and reactions with hydroxylamine hydrochloride, to obtain derivatives with specific structural features. For example, the hydrolysis of oximes derived from specific precursors has been used to obtain compounds with distinct heterocyclic structures (Kharchenko et al., 1987).
Molecular Structure Analysis
Crystallographic studies provide detailed insights into the molecular structure of related compounds. For instance, the purine fused-ring skeleton in some derivatives is planar, while the morpholine ring adopts a chair conformation, stabilized by a network of intermolecular hydrogen bonds (Karczmarzyk et al., 1995).
Chemical Reactions and Properties
The introduction of various substituents into the purine-2,6-dione core modifies the affinity for specific receptors, indicating that the chemical structure can be finely tuned to affect biological activity. The interaction between the morpholine ring and potential hydrogen bond donors and acceptors is crucial for binding to non-specific sites of receptors (Chłoń-Rzepa et al., 2014).
Physical Properties Analysis
Quantitative investigations of intermolecular interactions in similar compounds reveal an anisotropic distribution of interaction energies (coulombic and dispersion) along different directions. This suggests possible applications in the design of new materials, highlighting the importance of physical properties in understanding compound behavior (Shukla et al., 2020).
Chemical Properties Analysis
The analgesic activity of related compounds, particularly those with specific moieties, indicates a broad spectrum of chemical properties that can be harnessed for therapeutic applications. The influence of terminal carboxylic, ester, or amide groups on analgesic and anti-inflammatory effects points to the significant impact of chemical properties on biological outcomes (Zygmunt et al., 2015).
properties
IUPAC Name |
7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5/c1-22-17-16(18(27)23(2)20(22)28)25(19(21-17)24-8-10-30-11-9-24)12-15(26)13-4-6-14(29-3)7-5-13/h4-7H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNHXNMWHPHWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(cyanomethyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5610943.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B5610961.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5610966.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5610985.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide](/img/structure/B5610989.png)

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5610998.png)

![7-(2-methoxyethyl)-3-methyl-8-[(3-phenylpropyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5611023.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5611029.png)
![1-[(2-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5611036.png)
![ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5611043.png)